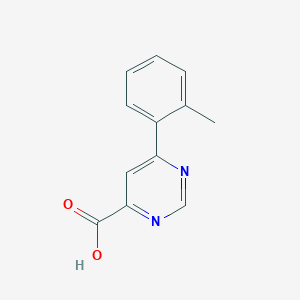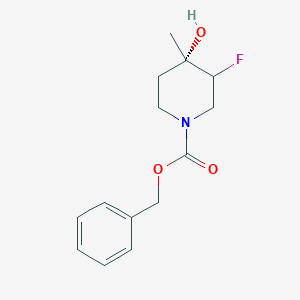
1-(3-Iodophenyl)-5-methyl-hexahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Iodophenyl)-5-methyl-hexahydropyrimidine-2,4-dione is an organic compound characterized by the presence of an iodophenyl group attached to a hexahydropyrimidine-2,4-dione core
準備方法
The synthesis of 1-(3-Iodophenyl)-5-methyl-hexahydropyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodoaniline and 5-methyluracil.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3).
Synthetic Route: The synthetic route may include a nucleophilic substitution reaction where the iodophenyl group is introduced to the hexahydropyrimidine-2,4-dione core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
化学反応の分析
1-(3-Iodophenyl)-5-methyl-hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various catalysts, depending on the specific reaction being performed.
科学的研究の応用
1-(3-Iodophenyl)-5-methyl-hexahydropyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Iodophenyl)-5-methyl-hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1-(3-Iodophenyl)-5-methyl-hexahydropyrimidine-2,4-dione can be compared with similar compounds such as:
1-(3-Iodophenyl)-3-methyl-2-pyrazolin-5-one: This compound shares a similar iodophenyl group but has a different core structure.
1-(3-Iodophenyl)-2,4-dioxo-hexahydropyrimidine: This compound has a similar core structure but lacks the methyl group.
1-(3-Iodophenyl)-5-methyl-2,4-dioxo-hexahydropyrimidine: This compound is closely related but differs in the position of the methyl group.
特性
分子式 |
C11H11IN2O2 |
|---|---|
分子量 |
330.12 g/mol |
IUPAC名 |
1-(3-iodophenyl)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11IN2O2/c1-7-6-14(11(16)13-10(7)15)9-4-2-3-8(12)5-9/h2-5,7H,6H2,1H3,(H,13,15,16) |
InChIキー |
MCMNHDCLSUDYLB-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(=O)NC1=O)C2=CC(=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


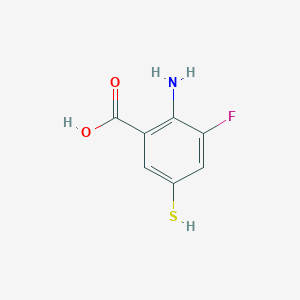
![14-Nitro-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate](/img/structure/B14771140.png)
![2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14771153.png)

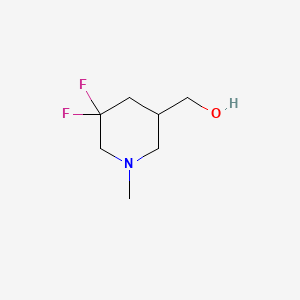
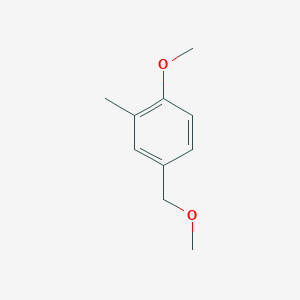
![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)
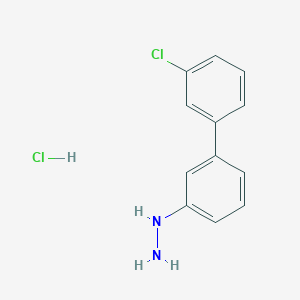
![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)

